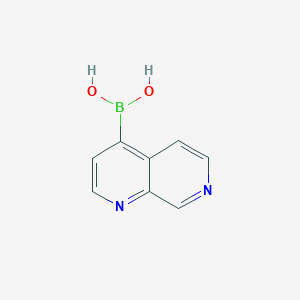

(1,7-Naphthyridin-4-yl)boronicacid

CAS No.:

Cat. No.: VC18299843

Molecular Formula: C8H7BN2O2

Molecular Weight: 173.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BN2O2 |

|---|---|

| Molecular Weight | 173.97 g/mol |

| IUPAC Name | 1,7-naphthyridin-4-ylboronic acid |

| Standard InChI | InChI=1S/C8H7BN2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5,12-13H |

| Standard InChI Key | JNMNCRJMFQKBKG-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C2C=CN=CC2=NC=C1)(O)O |

Introduction

(1,7-Naphthyridin-4-yl)boronic acid is a heterocyclic compound featuring a naphthyridine ring system with a boronic acid functional group attached at the fourth position. This compound is characterized by its bicyclic aromatic structure, which includes two nitrogen atoms located at positions 1 and 7 of the naphthyridine ring. The presence of the boronic acid group (-B(OH)₂) imparts unique chemical properties and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

Synthesis and Applications

The synthesis of (1,7-Naphthyridin-4-yl)boronic acid typically involves several organic chemistry approaches. These methods are crucial for producing the compound in high purity and yield, which is necessary for its applications in organic synthesis and medicinal chemistry.

Applications in Organic Synthesis

-

Versatility in Reactions: The boronic acid group allows (1,7-Naphthyridin-4-yl)boronic acid to participate in various organic reactions, such as Suzuki-Miyaura cross-coupling reactions, making it a versatile reagent for synthesizing complex organic molecules .

-

Biological Activity: Compounds containing naphthyridine moieties have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific biological effects of (1,7-Naphthyridin-4-yl)boronic acid are under investigation, but its structural features suggest potential interactions with biological targets.

Comparison with Similar Compounds

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1,5-Naphthyridin-4-ylboronic acid | Nitrogen at positions 1 and 5 | Different reactivity patterns |

| 1,6-Naphthyridin-4-ylboronic acid | Nitrogen at positions 1 and 6 | Variation in biological activity |

| Pyridine | Simple six-membered ring | Less complex than naphthyridines |

Research Findings and Potential Applications

Research into boronic acid compounds, including (1,7-Naphthyridin-4-yl)boronic acid, highlights their potential as pharmaceutical agents. Boronic acids have been used in developing enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for recognizing saccharides .

The unique arrangement of nitrogen atoms and the boronic acid group in (1,7-Naphthyridin-4-yl)boronic acid provides distinct chemical reactivity and binding properties. This makes it an important compound for further study in both academic research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume